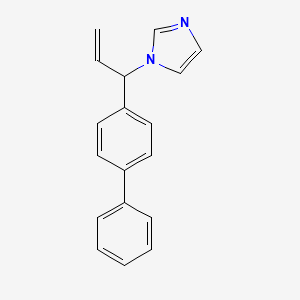![molecular formula C54H67F3N12O10 B10839119 [Sar1,Tdf2]AngII](/img/structure/B10839119.png)
[Sar1,Tdf2]AngII
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Sar1,Tdf2]Angiotensin II is a modified form of Angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensin II is part of the renin-angiotensin-aldosterone system (RAAS), which is essential for cardiovascular and renal function . The modifications in [Sar1,Tdf2]Angiotensin II involve the substitution of the first amino acid (Sarcosine) and the second amino acid (Trifluoromethyl-diazirinyl-phenylalanine), which alter its binding properties and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Sar1,Tdf2]Angiotensin II involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modifications, such as the incorporation of Sarcosine and Trifluoromethyl-diazirinyl-phenylalanine, are introduced at the appropriate steps . The reaction conditions typically involve the use of coupling reagents like HBTU or DIC, and deprotection steps using TFA .
Industrial Production Methods
Industrial production of [Sar1,Tdf2]Angiotensin II follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), and the purity is confirmed using mass spectrometry and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
[Sar1,Tdf2]Angiotensin II undergoes various chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s structure and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction . The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can result in the cleavage of these bonds .
Scientific Research Applications
[Sar1,Tdf2]Angiotensin II has several scientific research applications:
Mechanism of Action
[Sar1,Tdf2]Angiotensin II exerts its effects by binding to the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, which are G protein-coupled receptors involved in various physiological processes . The binding of [Sar1,Tdf2]Angiotensin II to these receptors activates downstream signaling pathways, leading to vasoconstriction, increased blood pressure, and aldosterone secretion . The modifications in [Sar1,Tdf2]Angiotensin II alter its binding affinity and selectivity, providing insights into receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
[Sar1,Ile8]Angiotensin II: Another modified form of Angiotensin II with substitutions at positions 1 and 8.
[Sar1,Tyr(OMe)4]Angiotensin II: A variant with modifications at positions 1 and 4.
[Sar1,Val5]Angiotensin II: A compound with a substitution at position 5.
Uniqueness
[Sar1,Tdf2]Angiotensin II is unique due to the specific modifications of Sarcosine and Trifluoromethyl-diazirinyl-phenylalanine, which provide distinct binding properties and biological activities compared to other Angiotensin II analogs . These modifications allow for targeted studies on receptor interactions and the development of novel therapeutic agents .
Properties
Molecular Formula |
C54H67F3N12O10 |
|---|---|
Molecular Weight |
1101.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[(2S)-2-[[2-(methylamino)acetyl]amino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C54H67F3N12O10/c1-6-31(4)45(50(76)63-40(26-36-27-59-29-60-36)51(77)69-22-10-13-42(69)48(74)64-41(52(78)79)25-32-11-8-7-9-12-32)66-47(73)39(24-34-16-20-37(70)21-17-34)62-49(75)44(30(2)3)65-46(72)38(61-43(71)28-58-5)23-33-14-18-35(19-15-33)53(67-68-53)54(55,56)57/h7-9,11-12,14-21,27,29-31,38-42,44-45,58,70H,6,10,13,22-26,28H2,1-5H3,(H,59,60)(H,61,71)(H,62,75)(H,63,76)(H,64,74)(H,65,72)(H,66,73)(H,78,79)/t31-,38-,39-,40-,41-,42-,44-,45-/m0/s1 |
InChI Key |
IANMQZMQGQLRSI-LTTXXCTBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)C6(N=N6)C(F)(F)F)NC(=O)CNC |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)C6(N=N6)C(F)(F)F)NC(=O)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Mpa1, D-Tyr(Et)2, Gly(But)7]OT](/img/structure/B10839038.png)
![[N-Ac,des-Sar]Gal-B2](/img/structure/B10839039.png)
![[Mpa1, D-Tyr(Et)2, Gly(But)3, Gly(But)7]OT](/img/structure/B10839042.png)
![[Mpa1, D-Tyr(Et)2, D-Tic7]OT](/img/structure/B10839049.png)
![[Mpa1, L-Tic7]OT](/img/structure/B10839052.png)
![[N40,Pro1,Tyr4]BB](/img/structure/B10839057.png)
![[Pip7]OT](/img/structure/B10839065.png)
![[Sar9,Met(O2)11]-SP](/img/structure/B10839066.png)
![[Tyr-Pro-Phe-NH-]2](/img/structure/B10839071.png)
![4-[2-[6-[(6-Amino-1-hydroxy-1-iminohexan-2-yl)-[1-[5-carbamimidamido-2-[[2-[[1,5-dihydroxy-2-[[1-hydroxy-2-[[1-hydroxy-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoyl-methylamino]propylidene]amino]-3-phenylpropylidene]amino]-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]pentanoyl]pyrrolidine-3-carbonyl]amino]-6-oxohexyl]imino-2-hydroxyethyl]sulfanyl-2,3,5-trichloro-6-(7,7,9,17,19,19-hexamethyl-4,22-disulfo-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),5,12,15,21-pentaen-13-yl)benzoic acid](/img/structure/B10839079.png)
![[Tyr-Pro-Phe-NH-CH2-]2](/img/structure/B10839085.png)


![[Tyr-Pro-Phe-Phe-NH-CH2-]2](/img/structure/B10839120.png)
